First-in-Class Pioneer Status: First Reported Inhibitor of IAPP Amyloid Formation and Cytotoxicity
Among the panel of four double N-methylated IAPP derivatives synthesized in the foundational study — F(N-Me)GA(N-Me)IL, NF(N-Me)GA(N-Me)IL, SNNF(N-Me)GA(N-Me)IL, and SNNF(N-Me)GA(N-Me)ILSS — only SNNF(N-Me)GA(N-Me)ILSS was explicitly demonstrated to inhibit the cytotoxicity of its parent sequence SNNFGAILSS, earning it the designation 'first reported inhibitor of IAPP amyloid formation and cytotoxicity' [1]. This provides a specific, citable historical and functional primacy over the shorter analogs in the same paper, which were characterized for non-amyloidogenicity but not for this specific parent-sequence cytotoxicity inhibition endpoint [1].
| Evidence Dimension | Demonstrated inhibition of parent sequence (SNNFGAILSS) cytotoxicity |
|---|---|
| Target Compound Data | SNNF(N-Me)GA(N-Me)ILSS inhibited cytotoxicity of SNNFGAILSS (qualitative positive result by MTT-based cell viability assay on RIN 5fm or equivalent β-cell line) |
| Comparator Or Baseline | F(N-Me)GA(N-Me)IL, NF(N-Me)GA(N-Me)IL, and SNNF(N-Me)GA(N-Me)IL: non-amyloidogenic and non-cytotoxic themselves, but parent-sequence cytotoxicity inhibition was not explicitly reported for these comparators in the same study |
| Quantified Difference | Binary: SNNF(N-Me)GA(N-Me)ILSS = positive for cytotoxicity inhibition of parent SNNFGAILSS; other N-methylated derivatives = not explicitly tested/reported for this endpoint |
| Conditions | Cell viability assay (formazan dye-based / MTT reduction) in the presence of parent peptide SNNFGAILSS; Kapurniotu et al., J Mol Biol, 2002 |
Why This Matters
For scientific procurement, this first-in-class designation provides a uniquely citable validation that the specific 10-residue double N-methylated sequence architecture achieves functional IAPP amyloid inhibition; shorter analogs lack this explicit parent-sequence cytotoxicity inhibition evidence.
- [1] Kapurniotu A, Schmauder A, Tenidis K. J Mol Biol. 2002 Jan 18;315(3):339-350. doi: 10.1006/jmbi.2001.5244. PMID: 11786016. View Source
